4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide
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Overview
Description
4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, which is known for its biological activity, and a cyclohexylidene moiety, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with an appropriate amine and a sulfonamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . This inhibition can lead to antimicrobial effects, making the compound useful in treating infections .
Comparison with Similar Compounds
Similar Compounds
4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}butanoic acid: Similar structure but with a butanoic acid group instead of a benzenesulfonamide group.
N-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl: Features a similar cyclohexylidene moiety but with different substituents.
Na-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nb-allyloxycarbonyl: Another related compound with an allyloxycarbonyl group.
Uniqueness
The uniqueness of 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide lies in its combination of a sulfonamide group with a cyclohexylidene moiety, which imparts both stability and reactivity. This combination makes it particularly useful in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2)7-13(18)12(14(19)8-15)9-17-10-3-5-11(6-4-10)22(16,20)21/h3-6,9,18H,7-8H2,1-2H3,(H2,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWQFVABVNHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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